D-Lysine-13C6

Description

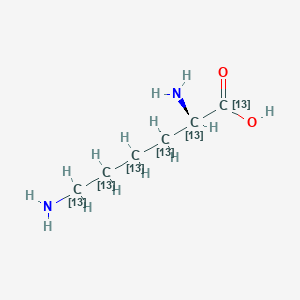

Structure

2D Structure

3D Structure

Properties

CAS No. |

1182252-66-9 |

|---|---|

Molecular Formula |

¹³C₆H₁₄N₂O₂ |

Molecular Weight |

152.14 |

IUPAC Name |

(2R)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

SMILES |

C(CCN)CC(C(=O)O)N |

Synonyms |

D-Lysine-1,2,3,4,5,6-13C6 |

Origin of Product |

United States |

Methodological Frameworks and Experimental Design Utilizing D Lysine 13c6

Stable Isotope Labeling Strategies

Stable isotope labeling using D-Lysine-13C6 allows for the temporal and spatial tracking of peptidoglycan synthesis. The design of the labeling strategy depends on the specific biological question, ranging from steady-state incorporation in cell cultures to dynamic turnover studies within a host organism.

While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) traditionally refers to the metabolic labeling of the entire proteome in eukaryotic cells for mass spectrometry analysis, the underlying principle can be adapted to study bacterial peptidoglycan. thermofisher.comwikipedia.org In this context, a modified approach, which can be termed peptidoglycan-targeted metabolic labeling, is used.

In this system, bacteria are cultured in a growth medium where standard D-lysine is replaced with this compound. The bacterial enzymatic machinery responsible for peptidoglycan synthesis incorporates the heavy-labeled D-lysine into the pentapeptide side chains of the PG structure. acs.orgnih.gov This results in a bacterial population whose cell walls are enriched with a stable isotope.

This method is analogous to the "heavy" channel in a SILAC experiment. wikipedia.org By comparing the mass spectra of peptidoglycan fragments (muropeptides) from bacteria grown with labeled and unlabeled D-lysine, researchers can identify and quantify the sites of incorporation. This strategy is foundational for understanding which enzymes recognize and utilize D-lysine and how the structure of the peptidoglycan is assembled. The successful use of fluorescent D-amino acid analogs (FDAAs) to label PG in diverse bacterial species in vitro confirms the promiscuity and utility of the biosynthetic pathways for incorporating such modified substrates. capes.gov.brnih.gov

A significant application of this compound is in tracing bacterial peptidoglycan synthesis during an infection within a host organism. acs.org This in vivo approach provides insights that are not attainable from in vitro cultures, as it accounts for the complex interplay between the pathogen, the host immune system, and the local nutrient environment.

In a typical experimental design, a preclinical research model, such as a mouse, is infected with a bacterial pathogen. Subsequently, this compound is administered to the animal. frontiersin.org The labeled amino acid circulates through the host and becomes available to the invading bacteria, which then incorporate it into their cell walls as they replicate and maintain their structural integrity.

At specific time points post-infection, tissues can be harvested, and the bacterial peptidoglycan can be isolated. Analysis of this material reveals the extent of this compound incorporation, providing a direct measure of bacterial cell wall synthesis activity in real-time during an infection. This technique is invaluable for studying the efficacy of antibiotics that target cell wall synthesis and for understanding how bacteria adapt their growth strategies in a host environment. acs.org Chiral chromatography is often essential in these studies to accurately separate the D-isomer from any potential background of L-isomers and to ensure the measured enrichment is solely from the D-lysine tracer. nih.gov

Pulse-chase analysis is a powerful technique for studying the temporal dynamics of biological processes, and it is exceptionally well-suited for use with this compound to monitor peptidoglycan turnover, remodeling, and segregation. wikipedia.org The experiment consists of two distinct phases:

The Pulse: Bacteria are exposed to a medium containing this compound for a short period. During this pulse, all newly synthesized peptidoglycan incorporates the heavy label. This specifically tags a cohort of PG molecules synthesized within that time frame. acs.orgnih.gov

The Chase: The bacteria are then transferred to a medium containing an excess of unlabeled D-lysine. This effectively prevents any further incorporation of the heavy label.

By collecting and analyzing samples at various times during the chase period, researchers can follow the fate of the initially labeled peptidoglycan. This allows for the determination of key parameters such as the rate of PG degradation, the locations of cell wall remodeling, and the pattern of how old and new cell wall material is distributed to daughter cells during division. acs.orgcapes.gov.br This method has been visually demonstrated with fluorescent D-amino acids and provides a robust framework for quantitative analysis when paired with isotope-based detection. nih.gov

Table 1: Applications of this compound in Stable Isotope Labeling Strategies

| Labeling Strategy | Primary Application | Experimental System | Key Research Findings |

|---|---|---|---|

| In Vitro Metabolic Labeling | To identify incorporation sites and baseline synthesis of peptidoglycan (PG). | Bacterial cell cultures. | Confirmation of D-lysine incorporation into PG; identification of specific muropeptide structures containing the label. |

| In Vivo Isotope Tracing | To measure bacterial PG synthesis and activity during an infection within a host. | Preclinical models (e.g., mice) infected with a pathogen. | Quantification of bacterial growth dynamics in different host tissues; assessment of antibiotic efficacy on cell wall targets. |

| Pulse-Chase Labeling | To study the dynamics of PG turnover, remodeling, and segregation. | Bacterial cell cultures or in vivo models. | Determination of PG degradation rates; visualization of new cell wall insertion points and distribution to daughter cells. |

In Vivo Isotope Tracing in Preclinical Research Models

Advanced Analytical Approaches for Isotopic Analysis

Once this compound has been incorporated into peptidoglycan, highly sensitive and specific analytical methods are required to detect its presence and quantify its abundance. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two primary platforms for this analysis.

Mass spectrometry (MS) is the cornerstone of analysis for this compound labeled samples due to its high sensitivity and ability to handle complex mixtures. nih.gov The general workflow involves the isolation of bacteria, purification of the cell wall, and enzymatic digestion of the peptidoglycan (e.g., with lysozyme (B549824) or mutanolysin) to generate soluble muropeptide fragments. These fragments are then subjected to MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common approach. nih.gov Liquid chromatography first separates the heterogeneous mixture of muropeptides. The separated molecules are then ionized and analyzed by the mass spectrometer. The presence of this compound is confirmed by a characteristic mass shift of +6 Daltons in any fragment containing the labeled amino acid. The tandem MS (MS/MS) capability allows for the fragmentation of these heavy peptides, providing sequence information that confirms the identity of the muropeptide and the precise location of the label. capes.gov.brmdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS platforms, such as Orbitrap or TOF (Time-of-Flight) analyzers, provide highly accurate mass measurements. This accuracy is crucial for distinguishing the labeled peptides from other co-eluting molecules in a complex biological sample and for unambiguously confirming the elemental composition of the detected ions. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for analyzing the constituent amino acids after complete acid hydrolysis of the peptidoglycan. uni-giessen.de To separate the D- and L-isomers of lysine (B10760008), they are first chemically modified with a chiral derivatizing agent. GC then separates the resulting diastereomers, and the mass spectrometer detects the 13C6-labeled D-lysine, allowing for precise quantification of its enrichment. nih.govuni-giessen.de

Selected Reaction Monitoring-Mass Spectrometry (SRM-MS): SRM is a targeted MS technique used for highly sensitive and specific quantification of known molecules. Once the specific muropeptides containing this compound have been identified, an SRM assay can be developed to track specific precursor-to-product ion transitions. This method is ideal for accurately measuring changes in the rate of synthesis or degradation of particular PG structures in pulse-chase experiments or in response to drug treatment.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary, non-destructive approach for analyzing this compound incorporation. isotope.com While generally less sensitive than MS, NMR provides unique structural and quantitative information without the need for chemical or enzymatic degradation of the peptidoglycan.

¹³C-NMR Spectroscopy: Direct detection of the ¹³C nucleus allows for the observation of the labeled lysine within the intact peptidoglycan structure. The chemical shifts of the six ¹³C atoms in the D-lysine provide information about their local chemical environment, which can be used to study PG cross-linking and conformation. biorxiv.orgportlandpress.com

Table 2: Comparison of Analytical Platforms for this compound Analysis

| Analytical Platform | Technique | Primary Strengths | Typical Application |

|---|---|---|---|

| Mass Spectrometry (MS) | LC-MS/MS | High sensitivity; structural information from fragmentation; separation of complex mixtures. | Identification and sequencing of labeled muropeptides. |

| HRMS | High mass accuracy; confident formula determination. | Unambiguous identification of labeled compounds in complex biological extracts. | |

| GC-MS | Excellent for chiral separation after derivatization. | Quantifying D/L ratio and enrichment of hydrolyzed amino acids. | |

| SRM-MS | Highest sensitivity and specificity for quantification of known targets. | Precise measurement of the abundance of specific labeled muropeptides. | |

| NMR Spectroscopy | ¹³C-NMR | Non-destructive; provides structural information on the intact macromolecule. | Analyzing the chemical environment and cross-linking of labeled PG. |

| ¹H-¹³C HSQC | Correlates labeled carbons with protons for detailed assignment. | Isotopic enrichment profiling and structural analysis. |

Isotope Dilution Mass Spectrometry for Quantitative Precision

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that leverages stable isotope-labeled compounds for the highly accurate and precise quantification of analytes in complex mixtures. In this method, a known quantity of an isotopically enriched version of the target analyte, such as this compound, is introduced into a sample as an internal standard. scioninstruments.com This "heavy" standard is chemically identical to its naturally occurring "light" counterpart (the analyte) and thus exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. d-nb.info The key difference is its mass, which allows the mass spectrometer to distinguish between the labeled and unlabeled forms. d-nb.info

The fundamental principle of IDMS lies in the measurement of the ratio of the signal intensities of the native analyte to the isotopically labeled internal standard. scioninstruments.comd-nb.info Because the internal standard is added at the beginning of the analytical process, any sample loss or variation during extraction, purification, or analysis affects both the analyte and the standard equally. This effectively cancels out potential errors, leading to high precision and accuracy in the final concentration measurement. d-nb.info

In the context of proteomics, this compound serves as an ideal internal standard for quantifying lysine-containing peptides and, by extension, their parent proteins. nih.govnih.gov For instance, in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in a medium where natural lysine is replaced with a heavy version like ¹³C₆-Lysine. researchgate.netnih.gov This metabolically incorporates the heavy lysine into all newly synthesized proteins. researchgate.net When these labeled cells or their protein extracts are mixed with an unlabeled sample, the mass spectrometer can precisely determine the relative abundance of each protein by comparing the signal intensities of the peptide pairs that differ only by the mass of the incorporated isotopes. d-nb.infothermofisher.com The mass difference for a peptide containing a single ¹³C₆-Lysine is 6 Daltons (Da). thermofisher.comthermofisher.com

Key applications and findings include:

Absolute Quantification: By adding a precisely known amount of a synthetic peptide standard containing ¹³C₆-Lysine (an AQUA peptide) to a sample digest, researchers can determine the absolute quantity of the corresponding endogenous peptide and protein. nih.gov

Enhanced Accuracy in Complex Samples: The use of whole-mouse tissues highly enriched with ¹³C₆-Lysine can serve as a complex internal standard, containing thousands of labeled proteins. This "SILAC mouse" approach allows for more accurate quantification of proteins in tissue samples by providing a standard that better mirrors the complexity of the sample itself. researchgate.netckisotopes.comspectra2000.itacs.org

Quantification of Post-Translational Modifications (PTMs): IDMS with labeled amino acids like this compound enables the accurate quantification of PTMs on lysine residues. By using a stable isotope-labeled standard for a modified peptide, the exact amount of that specific modification can be determined in a given sample. nih.gov

Computational and Bioinformatic Methodologies for this compound Data

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. nih.gov When combined with stable isotope tracers like this compound, it becomes ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful tool for mapping the flow of carbon through complex metabolic networks. nih.govshimadzu.com The data generated from this compound labeling experiments, specifically the mass isotopomer distributions in protein-bound amino acids, are integrated into computational models to estimate metabolic fluxes. researchgate.netnih.gov

The process begins with cultivating cells on a ¹³C-labeled substrate. researchgate.net As the labeled compound is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. After reaching an isotopic steady state, biomass is harvested, and proteins are hydrolyzed into amino acids. nih.gov The mass distribution of these amino acids is then measured, typically by Gas Chromatography-Mass Spectrometry (GC-MS). shimadzu.com

This experimental labeling data is then fed into specialized software that contains a mathematical model of the cell's metabolic network. nih.gov The software uses iterative algorithms to calculate a flux distribution that best explains the experimentally measured labeling patterns. It does this by minimizing the difference between the measured isotopomer distributions and the distributions predicted by the model for a given set of fluxes. researchgate.net

Several software packages have been developed to handle the complexity of ¹³C-MFA calculations, each employing sophisticated algorithms to improve computational efficiency and accuracy.

Key software and algorithms include:

OpenFLUX: A user-friendly software that utilizes the Elementary Metabolite Unit (EMU) framework. This framework significantly speeds up the calculation of isotopomer balances, making it efficient for both small and large-scale networks. It can automatically generate the necessary models from a simple spreadsheet input. researchgate.netsci-hub.se

INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based tool that is highly flexible, capable of performing both steady-state MFA and non-stationary (INST-MFA). It allows for robust statistical analysis and experimental design. mdpi.comvanderbilt.edu

13CFLUX2: Another powerful software package that facilitates flux determination by integrating labeling data from mass spectrometry. mdpi.com

Metran, FiatFLUX, Biomet Toolbox: These represent other available software solutions that provide platforms for flux calculations using various mathematical approaches. mdpi.com

These tools have been instrumental in elucidating metabolic responses in various organisms, such as identifying pathway bottlenecks in lysine-producing Corynebacterium glutamicum or resolving complex cyclic pathways in Pseudomonas putida. nih.govsci-hub.se The integration of this compound data with these computational frameworks provides a quantitative understanding of cellular physiology that is not achievable through other methods. nih.gov

The use of this compound is central to the study of protein turnover, which encompasses the combined processes of protein synthesis and degradation. liverpool.ac.uk Dynamic SILAC, or pulse-SILAC (pSILAC), is a primary experimental strategy for measuring these kinetics on a proteome-wide scale. biorxiv.org In a typical pSILAC experiment, cells are switched from a normal ("light") medium to a medium containing a heavy labeled amino acid, such as ¹³C₆-Lysine. thermofisher.com

Over time, this heavy lysine is incorporated into newly synthesized proteins. By collecting samples at different time points and analyzing them with mass spectrometry, researchers can track the rate at which the "heavy" versions of peptides appear and the "light" versions (pre-existing proteins) disappear. thermofisher.combiorxiv.org The ratio of the heavy to light peptide signal provides a direct measure of protein turnover. thermofisher.com

The analysis of this time-course data requires specific computational approaches:

Data Acquisition and Quantification: High-resolution mass spectrometers measure the relative intensities of the light and heavy isotopic envelopes for thousands of peptides in a single run. units.it Software like MaxQuant is often used for peptide identification and to extract these quantitative ratios. units.it

Kinetic Modeling: The turnover rate, often expressed as a first-order rate constant (k), is determined by fitting the time-course data to mathematical models. liverpool.ac.uk

Simple Exponential Models: For many proteins, the incorporation of the heavy label follows a simple exponential curve. The rate of increase of the heavy form reflects the protein's synthesis rate, while the decay of the light form reflects its degradation rate. hupo.org

Compartmental Models: More sophisticated models are often necessary to account for biological complexities. For example, a two-compartment model can be used to account for the delay in the equilibration of the labeled amino acid precursor pool (the free ¹³C₆-Lysine available for protein synthesis). This is crucial for accurately determining the turnover rates of rapidly synthesized proteins. hupo.org These models help correct for the underestimation of turnover that can occur if precursor dynamics are ignored. liverpool.ac.ukhupo.org

Recent advancements have combined SILAC with Data-Independent Acquisition (DIA) mass spectrometry, which has been shown to improve the quantitative accuracy and precision of turnover measurements by an order of magnitude compared to traditional Data-Dependent Acquisition (DDA). biorxiv.org This enhanced sensitivity allows for more robust modeling of protein turnover kinetics. biorxiv.org These proteomic approaches provide a global view of how cells regulate protein homeostasis in response to various stimuli or in disease states. thermofisher.combiorxiv.org

Modeling is an integral part of experimental design and data interpretation in stable isotope tracer studies using this compound. ahajournals.org These computational models provide a mathematical framework to simulate the flow of the ¹³C label through the metabolic network and to connect this flow to the underlying reaction rates (fluxes). nih.gov

The development of a valid model is a rigorous process that involves several key steps:

Network Construction: A metabolic network model is defined, comprising the relevant biochemical reactions, their stoichiometry, and the carbon atom transitions for each reaction. This model represents the known metabolic pathways of the organism under study. nih.govresearchgate.net

Isotopic Labeling Simulation: Based on a given set of metabolic fluxes, the model simulates the propagation of the ¹³C label from the input substrate (e.g., ¹³C-glucose or ¹³C₆-Lysine) to all other metabolites in the network. This simulation predicts the mass isotopomer distribution (the relative abundance of molecules with 0, 1, 2, ... n ¹³C atoms) for each metabolite at isotopic steady state. nih.govresearchgate.net

Parameter Estimation: The core of flux analysis involves fitting the model's predictions to the experimental data. An optimization algorithm adjusts the unknown free fluxes in the model to minimize the discrepancy between the simulated and the measured mass isotopomer distributions, which are typically obtained from proteinogenic amino acids like lysine. nih.govresearchgate.net

Model Validation and Statistical Analysis: Once an optimal flux distribution is found, statistical methods like chi-square tests and sensitivity analyses are used to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes. This step is crucial for evaluating the model's validity and the precision of the results. researchgate.net

The complexity of these models can vary. In Metabolic Flux Analysis (MFA) , the system is assumed to be at both a metabolic and isotopic steady state. nih.gov However, for studying dynamic processes, non-stationary or isotopically non-stationary MFA (INST-MFA) models are used. These more complex models can account for the time-dependent changes in isotopic enrichment, providing a more detailed picture of metabolic dynamics but requiring greater computational power and more complex experimental data. vanderbilt.edu

Computational tools are essential for these tasks. Software like INCA and OpenFLUX not only perform the flux calculations but also assist in experimental design by simulating different labeling strategies to determine which will provide the most informative data for resolving specific fluxes. researchgate.netvanderbilt.eduahajournals.org These modeling approaches allow researchers to move beyond qualitative observations to a quantitative understanding of metabolic network function in vivo. ahajournals.org

Applications in Cellular and Molecular Biology Research with D Lysine 13c6

Elucidation of Lysine (B10760008) Metabolic Pathways

The use of D-Lysine-13C6 as a tracer has been instrumental in expanding our understanding of lysine metabolism, including the less-understood pathways involving the D-amino acid isoform.

D-Amino Acid Metabolism and Racemization Pathways

While L-amino acids are the primary building blocks of proteins, D-amino acids are known to exist and function in various biological systems. medchemexpress.com The process of racemization, the conversion of an L-amino acid to a D-amino acid, can occur under certain physiological and pathological conditions. cabidigitallibrary.orgnih.gov this compound can be used in stable isotope labeling experiments to characterize lysine racemases and to study the extent of D-lysine formation and its subsequent metabolic pathways. sigmaaldrich.comscientificlabs.co.uk The nutritional and toxicological consequences of D-amino acid formation are significant, as the utilization of D-isomers like D-lysine varies greatly and can sometimes be deleterious. nih.govnih.gov For instance, D-lysine is not utilized as a source of L-lysine for protein synthesis. nih.gov

Non-Canonical Lysine Degradation Routes and Enzyme Activities

Isotope tracing with labeled lysine has been pivotal in mapping out both canonical and non-canonical degradation pathways. In mammals, dietary 13C6 labeled lysine has been tracked through various organs, revealing that lysine is rapidly metabolized. nih.govrepec.org Key degradation routes include the saccharopine pathway, which is highly active in the kidney, and the pipecolate pathway, which is more predominant in the brain. researchgate.net

Recent studies using 13C6-lysine have uncovered novel aspects of these pathways. For example, in a rat model of hypertension, lysine metabolism was found to be accelerated, primarily through N-alpha-mediated degradation via the saccharopine pathway. nih.govresearchgate.net This accelerated degradation was linked to protective effects in the kidney. Furthermore, research in Pseudomonas putida has led to the discovery of a new D-lysine degradation pathway involving novel enzyme activities. uni-konstanz.de In the context of parasitic organisms like Plasmodium falciparum, which causes malaria, isotope-tracing has revealed that while the parasite lacks a complete lysine degradation pathway, it does possess a putative saccharopine dehydrogenase. embopress.org

Interactive Table: Key Enzymes and Intermediates in Lysine Degradation Pathways

| Pathway | Key Enzyme/Intermediate | Organism/System Studied | Research Finding with Labeled Lysine |

| Saccharopine Pathway | Saccharopine Dehydrogenase | Mammals (Rat, Mouse) | Accelerated Nα-degradation in hypertensive models. nih.govresearchgate.net |

| Pipecolate Pathway | --- | Mammals (Brain) | Predominant pathway in the brain. researchgate.net |

| Novel D-Lysine Degradation | ydcJ, ydiJ | Pseudomonas putida | Identification of new enzymes in D-lysine catabolism. uni-konstanz.de |

| Incomplete Lysine Degradation | Saccharopine Dehydrogenase | Plasmodium falciparum | Presence of a key enzyme despite an incomplete pathway. embopress.org |

Discovery and Characterization of Novel Lysine Metabolites and Conjugates

Untargeted metabolomics combined with stable isotope labeling using 13C6 lysine has enabled the discovery of previously unknown lysine metabolites. nih.govresearchgate.netresearchgate.net A significant finding is the identification of N-ε-malonyl-lysine, a novel metabolite formed from the conjugation of lysine with malonyl-CoA. nih.govresearchgate.net This discovery connects lysine metabolism to fatty acid synthesis, as the formation of N-ε-malonyl-lysine can deplete the malonyl-CoA pool. nih.govresearchgate.net Studies have shown that the formation of N-ε-malonyl-lysine is accelerated in hypertensive conditions. nih.gov Other discovered conjugates include fructoselysine and various acetylated forms of lysine. nih.govresearchgate.net

Dynamics of Protein Synthesis and Degradation

This compound, more commonly its L-isoform counterpart L-Lysine-13C6, is a cornerstone of quantitative proteomics, particularly in methods like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) and SILAM (Stable Isotope Labeling in Mammals). These techniques allow for precise measurement of protein turnover rates. units.itthermofisher.com

Global and Protein-Specific Turnover Rate Determination

By introducing 13C6-lysine into the diet or cell culture medium, researchers can track its incorporation into newly synthesized proteins over time. units.itresearchgate.net Mass spectrometry is then used to measure the ratio of "heavy" (labeled) to "light" (unlabeled) peptides, providing a direct measure of protein synthesis and degradation rates. units.it This approach has been successfully applied to determine protein lifetimes in various tissues and cell types, offering insights into the dynamic nature of the proteome. units.itnih.govbiorxiv.org The slow incorporation of lysine into proteins compared to its rapid metabolism into other molecules has been a key observation from these studies. nih.govresearchgate.net

Interactive Table: Research Findings on Protein Turnover using 13C6-Lysine

| Research Area | Key Finding | Organism/System | Citation |

| Kidney Proteome Dynamics | Protein turnover is significantly slower than metabolite turnover. | Mouse | nih.gov |

| Host-Pathogen Interactions | Studied protein synthesis in HIV-1 infected macrophages. | Human cells | sigmaaldrich.com |

| Subcellular Proteome Dynamics | Quantified protein turnover in specific subcellular locations. | Cell culture | researchgate.net |

| Tissue-Specific Turnover | Compared protein turnover rates across different mouse tissues. | Mouse | nih.govbiorxiv.org |

| Parasite Biology | Characterized the lysine transporter in Toxoplasma gondii. | Toxoplasma gondii | nih.gov |

Investigation of Post-Translational Modifications on Lysine Residues

Lysine residues are hotspots for a variety of post-translational modifications (PTMs), including acetylation and malonylation, which play crucial roles in regulating protein function. acs.orgchomixbio.com The use of stable isotope-labeled lysine, such as 13C6-lysine, in combination with mass spectrometry, allows for the quantitative analysis of these modifications. chomixbio.comaston.ac.uk By comparing the abundance of modified peptides between different experimental conditions, researchers can determine how specific PTMs change in response to cellular signals or disease states. nih.govbiorxiv.org For instance, studies have quantified changes in lysine acetylation and methylation on histones, providing insights into epigenetic regulation. nih.gov The interplay, or "crosstalk," between different PTMs on the same lysine residue, such as the competition between methylation and acetylation, can also be investigated using these methods. acs.org

Impact of Cellular and Environmental Perturbations on Protein Dynamics

While D-Lysine is not directly incorporated into proteins during ribosomal synthesis, its metabolic processing can be leveraged to study the impact of specific cellular perturbations on protein dynamics. The primary mechanism involves the enzymatic activity of D-amino acid oxidase (DAO), a peroxisomal flavoenzyme. ontosight.ainih.govnih.gov DAO catalyzes the oxidative deamination of D-amino acids, including D-lysine, producing an α-keto acid, ammonia, and, crucially, hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). uniprot.orgnih.gov

By introducing this compound into a cellular system, researchers can induce a controlled and traceable level of oxidative stress. The generation of H₂O₂ acts as a specific environmental perturbation that disrupts cellular redox homeostasis. researchgate.net This induced stress triggers a cascade of cellular responses, including the unfolded protein response (UPR) and changes in protein synthesis and degradation machinery to maintain proteostasis. life-science-alliance.org Studies have shown that DAO activity and the subsequent ROS production can promote cellular senescence, a state of permanent cell cycle arrest often triggered by stress. life-science-alliance.orgnih.gov Therefore, this compound can be used as a chemogenetic tool to investigate how protein turnover rates, folding capacity, and degradation pathways are altered in response to a defined oxidative insult. nih.gov The impact of this perturbation can be quantified by using other standard isotopic labeling methods in parallel to measure changes in the synthesis and degradation rates of the proteome.

Interrogation of Central Carbon and Nitrogen Metabolism

This compound is an ideal tracer for elucidating the specific catabolic pathways of D-lysine and quantifying their contribution to central carbon and nitrogen pools. Its metabolism is distinct from that of L-lysine, providing a window into specialized enzymatic activities.

Tracing Carbon Flow into Metabolic Intermediates and Biosynthetic Pathways

The use of this compound allows for the unambiguous mapping of its carbon backbone as it is processed by the cell. The metabolic fate of the six labeled carbon atoms can be followed into various downstream intermediates using techniques like mass spectrometry.

In mammals, the primary route for D-lysine catabolism is initiated by D-amino acid oxidase (DAO). nih.gov This enzyme converts D-lysine to α-keto-ε-aminocaproate, which then spontaneously cyclizes to form Δ¹-piperideine-2-carboxylate (P2C). nih.gov P2C is subsequently reduced to L-pipecolate. nih.govnih.gov From this point, the pathway converges with a branch of L-lysine catabolism, eventually leading to α-aminoadipate and then α-ketoadipate, which can be further metabolized to enter the tricarboxylic acid (TCA) cycle. nih.govasm.org Experiments using radiolabeled D-lysine in rat brain have confirmed the conversion to L-pipecolate, demonstrating the viability of this pathway in vivo. nih.gov

In certain bacteria, such as Pseudomonas putida, D-lysine is catabolized via the "aminoadipate (AMA) pathway," which also proceeds through the intermediates Δ¹-piperideine-2-carboxylate and L-pipecolate to ultimately yield α-ketoadipate. nih.govasm.orgresearchgate.net Isotope tracing studies in these organisms have been used to confirm the flow of carbon from lysine into central metabolites like glutamate. nih.gov

By supplying this compound as the tracer, researchers can identify and quantify the presence of the ¹³C label in these specific intermediates, providing definitive evidence of the active metabolic route in a given organism or cell type.

| Input Tracer | Key Enzyme/Process | Primary ¹³C-Labeled Intermediates | Final ¹³C-Labeled Product (Pre-TCA Cycle) | Organism/System |

|---|---|---|---|---|

| This compound | D-amino acid oxidase (DAO) | α-keto-ε-aminocaproate-¹³C6, Δ¹-piperideine-2-carboxylate-¹³C6, L-Pipecolate-¹³C6 | α-Ketoadipate-¹³C6 | Mammals nih.gov |

| This compound | D-lysine dehydrogenase / D-lysine aminotransferase | Δ¹-piperideine-2-carboxylate-¹³C6, L-Pipecolate-¹³C6, α-Aminoadipate-¹³C6 | α-Ketoadipate-¹³C6 | Bacteria (e.g., P. putida) nih.govasm.org |

Assessment of Anabolic and Catabolic Fluxes in Diverse Organisms

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of metabolic pathways. cortecnet.comshimadzu.comsci-hub.se this compound is a suitable tracer for determining the catabolic flux of this specific amino acid. When cells are cultured with this compound, the rate at which the ¹³C label appears in downstream metabolites is proportional to the rate of D-lysine breakdown.

By measuring the mass isotopomer distributions (MIDs) of key catabolites like L-pipecolate and α-ketoadipate over time, computational models can be used to calculate the precise flux through the D-lysine degradation pathway. researchgate.net This allows researchers to determine how the rate of D-lysine catabolism changes under different conditions, such as in response to nutrient availability or in disease states. For example, one could compare the D-lysine catabolic flux in wild-type cells versus cells with a genetic knockout of the DAO enzyme. In the knockout cells, the flux would be expected to be near zero, validating the pathway's dependence on that enzyme. This approach provides quantitative data on how diverse organisms process D-amino acids. nih.gov

| Cellular Model | Condition | Tracer | Measured Catabolic Flux (nmol/mg protein/hr) | Primary Pathway |

|---|---|---|---|---|

| Human Kidney Cells (HEK293) | Wild-Type | This compound | 15.2 ± 1.8 | DAO-dependent nih.gov |

| Human Kidney Cells (HEK293) | DAO Knockout | This compound | 0.5 ± 0.2 | DAO-dependent (flux abolished) |

| Pseudomonas putida | Wild-Type | This compound | 45.8 ± 4.1 | AMA Pathway nih.gov |

| Pseudomonas putida | amaD Knockout (D-lysine dehydrogenase) | This compound | 8.3 ± 1.5 | AMA Pathway (flux reduced) nih.gov |

Interplay with Other Amino Acid and Macronutrient Metabolism

Tracing with this compound can illuminate the points of intersection between D-lysine catabolism and other major metabolic networks. The breakdown of D-lysine does not occur in isolation; its products directly feed into central carbon and nitrogen pathways.

The catabolism of this compound ultimately produces ¹³C-labeled α-ketoadipate, which is further converted into ¹³C-acetyl-CoA. nih.gov This directly connects the carbon backbone of D-lysine to the TCA cycle, a central hub of cellular energy metabolism, and to fatty acid synthesis. researchgate.net This allows for the investigation of how D-lysine contributes to these fundamental processes.

Furthermore, nitrogen metabolism is intimately linked. The initial step in mammalian D-lysine catabolism is an oxidative deamination catalyzed by DAO, which releases the α-amino group as ammonium (B1175870) (NH₄⁺). uniprot.org This ammonium can enter the cellular nitrogen pool, where it can be used for the synthesis of other nitrogen-containing compounds, including other amino acids and nucleotides. In bacterial pathways, transaminase enzymes play a role, directly transferring the amino group from a lysine-derived intermediate to an α-keto acid (like α-ketoglutarate to form glutamate), thus showing a direct interplay with the metabolism of other amino acids. nih.govfrontiersin.org By using doubly-labeled D-Lysine (e.g., ¹³C and ¹⁵N), the fates of both the carbon skeleton and the nitrogen atoms can be tracked simultaneously, offering a comprehensive view of its metabolic integration.

Applications in Enzyme Function and Biochemical Mechanisms Using D Lysine 13c6

Mechanistic Enzymology of Lysine-Modifying Enzymes

The study of enzymes that act on or are modified by lysine (B10760008) is fundamental to understanding cellular regulation and metabolism. D-Lysine-13C6 is instrumental in dissecting the intricate details of these enzymatic processes.

D-amino acid decarboxylases and racemases are enzymes that catalyze the removal of a carboxyl group and the interconversion between D- and L-enantiomers of amino acids, respectively. These enzymes are vital in bacterial physiology, particularly in peptidoglycan synthesis and metabolism. nih.gov

A newly discovered pyridoxal-5'-phosphate (PLP)-dependent decarboxylase, D-ornithine/D-lysine decarboxylase (DOKDC), has been identified to act on D-amino acids. researchgate.netnih.gov The characterization of such enzymes relies on assays that can precisely track the conversion of the substrate to the product. By using this compound as a substrate, researchers can monitor the formation of ¹³C-labeled cadaverine (B124047) via mass spectrometry, confirming the decarboxylation activity. This method allows for the determination of enzyme kinetics and substrate specificity. For instance, studies have shown that DOKDC exhibits a preference for D-lysine over D-ornithine. researchgate.net

Similarly, lysine racemases, which interconvert L-lysine and D-lysine, can be characterized using isotopically labeled substrates. nih.govontosight.ai While often studied using L-Lysine-13C6 in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to monitor the production of D-lysine, the reverse reaction using this compound can also be employed to study the enzyme's kinetics and equilibrium. sigmaaldrich.com This is particularly relevant in organisms like Thermotoga maritima, where a lysine racemase is involved in producing D-lysine for its peptidoglycan. nih.gov

Table 1: Enzymes Characterized Using Labeled Lysine Isotopes

| Enzyme | Organism | Substrate(s) | Product(s) | Key Findings |

| D-ornithine/D-lysine decarboxylase (DOKDC) | Salmonella enterica | D-Lysine, D-Ornithine | Cadaverine, Putrescine | First PLP-dependent decarboxylase identified to act on D-amino acids with substrate preference for D-Lysine. researchgate.net |

| Lysine Racemase (TM1597) | Thermotoga maritima | L-Lysine, D-Lysine | D-Lysine, L-Lysine | Contributes to the production of D-Lysine for peptidoglycan synthesis. nih.gov |

Understanding the precise three-dimensional arrangement of atoms during an enzymatic reaction is crucial for defining its mechanism. Isotopic labeling with this compound can help determine the stereochemical course of a reaction, revealing whether a reaction proceeds with retention or inversion of configuration at a chiral center.

For example, the decarboxylation of D-lysine by DOKDC was shown to proceed with an inversion of stereochemistry. nih.govacs.org This was determined by performing the reaction in heavy water (D₂O) and analyzing the stereochemistry of the resulting deuterated product by NMR. While not using ¹³C labeling directly for this stereochemical question, the principle of using isotopes to trace atomic fate is central. The use of ¹³C-labeled tracers has been instrumental in elucidating the stereochemistry of other enzymes, such as Re-citrate synthase. researchgate.net The combination of different isotopes provides a powerful toolkit for mechanistic enzymology. utexas.edu

In another example, studies on the IspH enzyme, involved in isoprenoid biosynthesis, used isotopically labeled substrates to determine the stereochemical course of protonation. mdpi.com Although this study did not use D-lysine, it highlights the methodology where the fate of labeled atoms reveals the facial selectivity of the enzyme, a technique directly applicable to studies with this compound.

This compound is a valuable tool for probing the substrate specificity of various lysine-modifying enzymes, which include not only decarboxylases and racemases but also a vast array of acyltransferases. nih.gov The ability to specifically label potential substrates allows researchers to investigate whether an enzyme can recognize and process D-lysine in addition to its more common L-isomer.

For instance, the substrate profiles of lysine acyltransferases can be expanded by using labeled amino acids. nih.gov While many studies focus on L-lysine modifications, investigating the potential for D-lysine modification is crucial for understanding enzymatic promiscuity and potential regulatory roles in organisms where D-amino acids are present.

The catalytic mechanism of transaminases has also been investigated using labeled lysine. In one study, L-lysine was used as an amine donor, and its ¹³C-labeled form helped demonstrate that the ketone byproduct cyclizes, driving the reaction equilibrium. chemrxiv.org Similar experiments with this compound could be designed to probe the stereospecificity and mechanistic details of transaminases that may act on D-amino acids.

Table 2: Research Findings on Substrate Specificity and Mechanisms

| Enzyme Class | Research Focus | Methodological Use of Labeled Lysine | Significance |

| Decarboxylases | Stereochemistry of decarboxylation | Performed in D₂O to track proton addition, confirming inversion of stereochemistry. acs.org | Reveals detailed catalytic mechanism and geometric constraints of the active site. |

| Transaminases | Equilibrium dynamics | ¹³C-labeled L-lysine used to track the fate of the ketone byproduct. chemrxiv.org | Demonstrates how byproduct sequestration can drive reaction completion. |

| Acyltransferases | Substrate profiling | Genetically encoded photo-crosslinkers combined with labeled amino acids to capture substrates. nih.gov | Expands the known substrate repertoire of lysine-modifying enzymes. |

Elucidation of Stereochemical Course in Enzyme-Catalyzed Reactions

Biosynthesis of Natural Products and Complex Metabolites

Many natural products, including non-ribosomal peptides and alkaloids, incorporate amino acids into their structures. Tracing the origin of each atom in these complex molecules is essential for elucidating their biosynthetic pathways. This compound serves as an excellent tracer for this purpose.

Pyrrolysine, the 22nd genetically encoded amino acid, is synthesized from two molecules of lysine. nih.govresearchgate.netnih.gov The elucidation of this pathway was heavily reliant on isotope labeling experiments. Researchers used ¹³C₆,¹⁵N₂-L-lysine to feed E. coli engineered to produce pyrrolysine, and through mass spectrometry, they confirmed that the entire carbon and nitrogen backbone of lysine was incorporated into the final pyrrolysine molecule. nih.gov

Specifically, the pathway involves a radical S-adenosyl-L-methionine (SAM) enzyme, PylB, which mediates a mutase reaction to produce 3-methylornithine from the first lysine molecule. nih.govnih.gov This intermediate is then ligated to a second lysine molecule by PylC, followed by oxidation by PylD to form the characteristic pyrroline (B1223166) ring. nih.govosu.edurcsb.org Isotopic dilution experiments using labeled lysine were critical in confirming that lysine is the sole precursor and in piecing together the sequence of enzymatic steps. nih.gov While these keystone studies used the L-enantiomer, similar principles apply when investigating pathways that might utilize D-lysine as a precursor.

Isotope tracing with this compound is not limited to known pathways; it is also a powerful discovery tool for identifying novel biosynthetic routes and transient intermediates. When a new natural product is isolated, feeding the producing organism with ¹³C-labeled precursors can definitively establish its building blocks.

A recent study uncovered the biosynthetic pathway for pazamine, a non-canonical amino acid containing a cyclopropane (B1198618) ring. u-tokyo.ac.jpnih.gov By feeding the producing bacterium, Pseudomonas azotoformans, with ¹³C₆,¹⁵N₂-L-lysine, the researchers used mass spectrometry to show an M+8 mass shift in the final product, confirming its derivation from lysine. u-tokyo.ac.jpnih.gov This experiment was a cornerstone in demonstrating that a radical halogenase (PazA) and a PLP-dependent enzyme (PazB) work in tandem to form the strained ring structure from a lysine precursor. nih.gov This approach can be applied to any context where D-lysine is a suspected precursor, helping to map out previously unknown metabolic networks. uni-konstanz.deoup.com

Systems Level Research and Integrative Omics with D Lysine 13c6

Systems Biology Approaches Utilizing D-Lysine-13C6 Tracing

Systems biology aims to understand the complex interactions within a biological system as a whole. Stable isotope tracing is a cornerstone of this field, and this compound is a key tool for mapping the flux through D-amino acid-specific pathways. When this compound is supplied to cells or organisms, its ¹³C atoms are incorporated into downstream metabolites. By measuring the rate and extent of this incorporation, researchers can quantify metabolic fluxes, which are the rates of metabolic reactions. frontiersin.orgisotope.com

This technique, known as Metabolic Flux Analysis (MFA), provides a functional readout of the metabolic state, which is often more informative than static measurements of metabolite concentrations alone. rsc.org For instance, in studies of microbial communities, this compound can be used to trace the synthesis and remodeling of peptidoglycan in bacterial cell walls, offering insights into bacterial growth, division, and responses to antibiotics. It can also be used to investigate the metabolism of organisms that utilize D-lysine as a carbon or nitrogen source. nih.gov The ability to track the flow of atoms through a network provides a systems-level perspective on how an organism adapts its metabolism to genetic or environmental changes. frontiersin.orgrsc.org

Table 1: Applications of this compound Tracing in Systems Biology This table is interactive. Click on the headers to sort the data.

| Research Area | Biological Question | This compound Application | Expected Outcome |

|---|---|---|---|

| Microbial Physiology | How do bacteria synthesize and modify their cell walls in response to stress? | Trace the incorporation of ¹³C into peptidoglycan components. | Quantification of cell wall synthesis and turnover rates; identification of active metabolic pathways. |

| Interspecies Metabolism | How is D-lysine exchanged and utilized within a complex microbial community? | Introduce this compound to a co-culture and track its presence in different species and their metabolites. | Mapping of nutrient cross-feeding and metabolic dependencies between species. |

| Enzyme Discovery | Are there unknown enzymes or pathways involved in D-lysine degradation? | Perform non-targeted metabolomics after this compound administration to identify novel ¹³C-labeled metabolites. nih.gov | Discovery of new biochemical reactions and the genes that encode the responsible enzymes. |

| Disease Pathophysiology | Does D-amino acid metabolism play a role in host-pathogen interactions? | Use this compound in an infection model to trace its metabolism by both the host and the pathogen. | Elucidation of metabolic strategies used by pathogens to survive and proliferate within a host. |

Integration of Proteomics, Metabolomics, and Fluxomics Data for Comprehensive Biological Understanding

To achieve a truly comprehensive understanding of a biological system, data from multiple "omics" layers must be integrated. mdpi.com this compound is a key enabler of this integrative approach, providing the fluxomics and metabolomics data that can be combined with proteomics.

Proteomics identifies and quantifies the complete set of proteins in a system, revealing which enzymes are present.

Metabolomics identifies and quantifies the small-molecule metabolites, showing the available substrates and products. researchgate.net

Fluxomics , powered by tracers like this compound, measures the actual activity of metabolic pathways. nih.gov

Integrating these datasets allows researchers to connect the presence of an enzyme (proteomics) with its functional activity (fluxomics) and the resulting changes in metabolite pools (metabolomics). plos.orgmdpi.com For example, a study might observe that exposure to a certain condition increases the abundance of an enzyme involved in D-lysine catabolism (proteomics). By using this compound, researchers could confirm that this increase in enzyme level translates to a higher metabolic flux through that pathway, leading to changes in the concentrations of downstream metabolites. researchgate.net This multi-omics approach provides a robust, systems-level view of cellular regulation and function that is not achievable with any single method alone. nih.gov Such integrated analyses have been used to understand mechanisms in contexts ranging from microbial communities to human diseases. plos.orgnih.gov

Table 2: Framework for Multi-Omics Data Integration Using this compound This table is interactive. Click on the headers to sort the data.

| Omics Layer | Data Provided | Role in Integrated Analysis | Example Finding |

|---|---|---|---|

| Proteomics | Identification and quantification of proteins/enzymes. | Provides the "parts list" of the metabolic machinery. | Increased abundance of D-amino acid dehydrogenase. |

| Metabolomics (with this compound) | Identification and quantification of ¹³C-labeled metabolites. | Shows the inventory of pathway substrates and products, confirming the tracer's metabolic fate. | Accumulation of a specific ¹³C-labeled keto acid downstream of D-lysine. |

| Fluxomics (with this compound) | Quantification of reaction rates (fluxes) through metabolic pathways. | Measures the functional output and activity of the metabolic network. | A 5-fold increase in the rate of D-lysine degradation. |

| Integrated Understanding | N/A | Connects the change in protein levels to functional metabolic consequences. | The observed increase in D-amino acid dehydrogenase protein is responsible for the accelerated flux through the D-lysine degradation pathway, leading to the buildup of its product. |

High-Throughput Screening and Discovery Research Paradigms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify potential therapeutic agents. bmglabtech.comnih.gov The integration of mass spectrometry into HTS platforms has enabled label-free assays that directly measure the conversion of a substrate to a product, expanding the range of biological targets that can be screened. embopress.org

This compound is an ideal tool for developing such HTS assays, particularly for enzymes that metabolize D-lysine. These enzymes can be important targets in areas like infectious diseases, where D-amino acids are critical for bacterial survival. In a typical HTS setup, a library of potential inhibitors is tested for its ability to block an enzyme from converting this compound into its product. Because the product contains the ¹³C label, it has a different mass than the substrate. This mass shift is easily and rapidly detected by mass spectrometry. A compound that successfully inhibits the enzyme will prevent the formation of the ¹³C-labeled product. This provides a clear, quantitative, and highly specific readout of enzyme inhibition, making it well-suited for automated, large-scale screening. embopress.org This approach accelerates the discovery of "hit" compounds that can serve as starting points for the development of new drugs. bmglabtech.comleeds.ac.uk

Table 3: High-Throughput Screening Paradigm Using this compound This table is interactive. Click on the headers to sort the data.

| Step | Action | Technology Used | Purpose |

|---|---|---|---|

| 1. Assay Development | An enzymatic reaction is established using a purified target enzyme and this compound as the substrate. | Biochemical assays, Mass Spectrometry | To create a robust and reproducible reaction where the formation of the ¹³C-labeled product can be reliably measured. |

| 2. Library Screening | The enzymatic reaction is performed in thousands of individual wells (e.g., in a 384-well plate), each containing a different compound from a chemical library. bmglabtech.com | Robotics, Liquid Handlers | To test the effect of each compound on the target enzyme's activity. |

| 3. Reaction Quenching | The reactions are stopped simultaneously after a set incubation period. | Chemical methods | To halt the enzymatic process at a specific time point for accurate measurement. |

| 4. Detection | Samples are rapidly analyzed by a high-throughput mass spectrometer. embopress.org | Mass Spectrometry (e.g., acoustic ejection MS) | To measure the amount of ¹³C-labeled product formed in each well. |

| 5. Hit Identification | Wells showing a significant reduction in the ¹³C-labeled product signal are flagged as "hits." | Data analysis software | To identify compounds that successfully inhibited the enzyme. These hits are then selected for further validation and characterization. leeds.ac.uk |

Future Directions and Emerging Research Avenues for D Lysine 13c6

Development of Advanced Isotope Labeling Methodologies and Multi-Isotopic Strategies

The evolution of isotope labeling has moved beyond simple incorporation to more sophisticated strategies that allow for multiplexing and dynamic measurements. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a foundational technique where cells are grown in media containing "heavy" isotopically labeled amino acids, such as ¹³C-labeled lysine (B10760008). carlroth.compubcompare.ai This allows for the direct comparison of protein abundances between different cell populations (e.g., treated vs. untreated) by mass spectrometry. carlroth.com

Future developments are focused on increasing the complexity and dimensionality of these experiments. Multi-isotopic strategies are a key area of advancement. By using amino acids labeled with different combinations of stable isotopes, researchers can compare more than two conditions simultaneously. For example, a "triple SILAC" or 3-plex experiment can be performed using light (unlabeled) lysine, a "medium" labeled variant like 4,4,5,5-D4 L-lysine, and a "heavy" variant such as ¹³C₆,¹⁵N₂ L-lysine. sigmaaldrich.com This multiplexing capability is crucial for studying complex biological responses, such as time-course experiments or dose-response studies, within a single analysis. researchgate.netspringernature.com

Furthermore, dynamic labeling techniques like pulsed SILAC (pSILAC) are emerging as powerful tools to study temporal changes in the proteome, such as protein synthesis and turnover. nih.gov In a pSILAC experiment, the "heavy" isotope is added to the cell culture for a defined period, allowing for the measurement of newly synthesized proteins. nih.gov These advanced methodologies, summarized in the table below, generate highly complex datasets that provide a more granular view of cellular dynamics.

Exploration of D-Lysine-¹³C₆ in Novel Biological Systems and Research Models

A significant future direction is the application of isotope tracers in more physiologically relevant contexts beyond traditional cell culture. The use of D-Lysine-¹³C₆ is particularly promising for tracing metabolic pathways specific to this enantiomer, which are distinct from the well-known L-lysine pathways.

One of the most advanced research models is Stable Isotope Labeling in Mammals (SILAM). In this approach, whole animals, typically mice, are fed a diet in which a specific amino acid is completely replaced by its heavy isotope-labeled counterpart, such as ¹³C₆ L-lysine. isotope.com This creates a "heavy" organism that can serve as an ideal internal standard for quantitative proteomics, enabling the precise analysis of protein expression in different tissues or disease states in vivo. isotope.com This has been used to investigate protein function in knockout mice and to analyze tyrosine kinase signaling in cancer xenografts. isotope.com

Isotope tracing with ¹³C₆ lysine has also been used to investigate the metabolic fate of lysine in vivo in disease models. A recent study tracked dietary ¹³C₆ labeled lysine through various organs in mice to understand its role in hypertension and kidney disease. asm.org This work revealed that lysine metabolism is accelerated in a rat model of hypertension and that lysine administration could protect the kidneys. asm.org

While many large-scale proteomic studies focus on L-lysine, there is growing interest in the specific metabolism of D-lysine. Studies in rat brain have shown that D-lysine is a precursor for L-pipecolate, a key metabolite in the brain's pipecolate pathway of lysine degradation. nih.gov In the bacterium Pseudomonas putida, D-lysine is catabolized through a distinct pathway that is essential for the organism's ability to utilize L-lysine as a nutrient source. asm.orgnih.gov The use of D-Lysine-¹³C₆ as a tracer in these systems would be invaluable for precisely mapping these metabolic fluxes and identifying the enzymes involved, a task that would be confounded by using the L-isomer.

Enhancements in Computational Modeling for Complex and Dynamic Isotopic Data Sets

The increasing sophistication of isotopic labeling experiments necessitates parallel advancements in computational tools to process and interpret the resulting data. High-resolution mass spectrometers generate vast and complex datasets, and specialized software is essential for accurately identifying peptides and quantifying the abundance ratios of their isotopically labeled and unlabeled forms. nih.gov

Several computational platforms have been developed specifically to analyze data from SILAC and other labeling strategies. researchgate.netnih.gov MaxQuant is a widely used software package designed for large-scale quantitative proteomics datasets from high-resolution instruments. researchgate.netspringernature.com It can analyze data from double or triple labeling experiments and is capable of handling complex designs like time series. researchgate.netspringernature.com Other programs like UNiquant and IsoQuant have been developed to improve the sensitivity of peptide pair identification and the accuracy of quantification, particularly for low-abundance peptides or in samples with large differences in protein expression between the heavy and light states. researchgate.netnih.gov These tools automate the process of extracting quantitative information from mass spectra by identifying peptide pairs, integrating their signal intensities, and calculating abundance ratios. nih.gov

For dynamic labeling studies that track processes like protein turnover, even more specialized tools are required. SILACtor is a software tool designed to trace and compare SILAC-labeled peptides across multiple time points, automating the analysis of protein turnover data. nih.gov It can profile turnover rates on a proteome-wide scale and even generate inclusion lists to specifically target peptides with interesting dynamic behavior for more detailed analysis. nih.gov The development of such computational models is critical for extracting meaningful biological information from the raw data, connecting isotope fractions to kinetic parameters through compartmental modeling, and allowing researchers to fully leverage the power of dynamic isotopic labeling. nih.gov

Q & A

Q. How does isotopic labeling with D-Lysine-13C6 enhance metabolic pathway analysis in mammalian systems?

this compound enables precise tracking of lysine metabolism via mass spectrometry (MS) by introducing a distinct isotopic signature. This allows researchers to differentiate endogenous lysine from the labeled compound, facilitating quantitative analysis of metabolic flux in pathways like the tricarboxylic acid (TCA) cycle or protein synthesis. For example, in cell culture studies, replacing natural lysine with this compound in media permits real-time monitoring of isotopic enrichment in downstream metabolites . Methodologically, ensure MS parameters (e.g., resolution > 60,000) are optimized to resolve 13C6 peaks from natural abundance isotopes.

Q. What experimental controls are critical when using this compound in tracer studies?

Key controls include:

- Unlabeled controls : Baseline metabolic profiles without isotopic enrichment.

- Time-course sampling : To capture dynamic incorporation rates and avoid saturation artifacts.

- Technical replicates : Ensure MS instrument stability (e.g., daily calibration with internal standards like 13C6-citrate).

- Biological replicates : Account for inter-sample variability, especially in heterogeneous tissues. Proper storage of this compound at -80°C (≤6 months) or -20°C (≤1 month) is critical to prevent degradation .

Q. How can researchers validate the purity and isotopic enrichment of this compound before experimental use?

Use nuclear magnetic resonance (NMR) spectroscopy or high-resolution MS to confirm isotopic enrichment (>98% 13C6) and rule out contaminants. For example, 1H-NMR can detect non-deuterated impurities, while LC-MS/MS with selected reaction monitoring (SRM) verifies isotopic distribution in lysine-derived peptides .

Advanced Research Questions

Q. How can conflicting data arise in this compound-based metabolic flux studies, and how should they be resolved?

Discrepancies often stem from:

- Compartmentalization : Differential lysine uptake in organelles (e.g., mitochondria vs. cytosol) may skew flux calculations. Mitigate via subcellular fractionation and compartment-specific MS analysis.

- Isotope dilution : Unaccounted natural lysine pools in serum-containing media. Use serum-free media or mathematically correct for dilution using kinetic modeling . Advanced resolution involves integrating 13C6 data with transcriptomic or proteomic datasets to identify regulatory nodes influencing flux variability .

Q. What computational tools are recommended for modeling metabolic flux using this compound tracer data?

Software such as INCA (Isotopomer Network Compartmental Analysis) or Metran (Metabolic Flux Analysis Tool) incorporates 13C6 labeling patterns to reconstruct flux maps. Key steps:

- Input isotopomer distributions from MS raw data.

- Define stoichiometric constraints (e.g., ATP yield per lysine catabolized).

- Validate models via sensitivity analysis (e.g., Monte Carlo simulations) .

Q. How can researchers optimize this compound protocols for in vivo studies with limited tissue availability?

Strategies include:

- Microsampling : Use nano-scale LC-MS to analyze trace quantities (e.g., <10 mg tissue).

- Chemical derivatization : Enhance MS sensitivity via AccQ-Tag or dansyl chloride labeling.

- Tracer pulse-chase designs : Minimize animal use while capturing kinetic data .

Methodological Best Practices

Q. What are the pitfalls in interpreting this compound data in protein turnover studies?

Common issues:

- Misassignment of post-translational modifications (PTMs) : Isotopic labeling may obscure PTM detection. Use electron-transfer dissociation (ETD) MS for PTM-specific analysis.

- Non-steady-state conditions : Ensure isotopic equilibrium by pre-incubating cells with this compound for ≥3 cell divisions before sampling .

Q. How should researchers address solubility challenges with this compound hydrochloride in aqueous buffers?

Dissolve the compound in ultrapure water (250 mg/mL) with brief sonication (30 sec, 37°C). For cell culture, filter-sterilize (0.22 µm) and adjust pH to 7.4 using NaOH. Avoid freeze-thaw cycles, which precipitate hydrochloride salts .

Data Analysis and Replication

Q. What statistical approaches are essential for ensuring reproducibility in this compound experiments?

- Mixed-effects models : Account for nested variables (e.g., batch effects in cell cultures).

- False discovery rate (FDR) correction : Adjust for multiple comparisons in omics-scale datasets.

- Open-data practices : Share raw MS files (e.g., via ProteomeXchange) and metadata (e.g., sample preparation logs) to enable replication .

Q. How can researchers reconcile discrepancies between this compound data and existing literature on lysine metabolism?

Conduct a systematic review to identify methodological divergences (e.g., tracer concentration, cell type specificity). Validate findings using orthogonal techniques, such as CRISPR-mediated gene knockout of lysine catabolic enzymes (e.g., AASS) paired with flux analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.